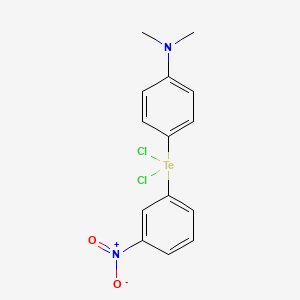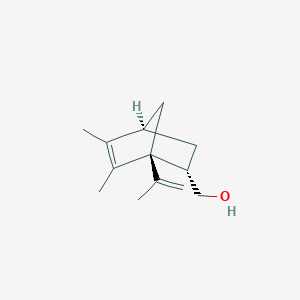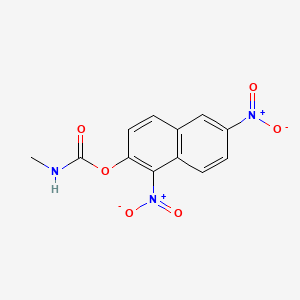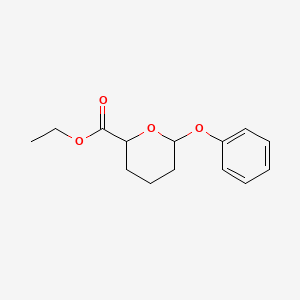![molecular formula C24H30N2O8 B13808290 b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)
b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci): is a complex organic compound that features a glucopyranosiduronic acid moiety linked to a carbazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) typically involves multiple steps:
Formation of the Glucopyranosiduronic Acid Moiety: This step involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection.
Synthesis of the Carbazole Derivative: The carbazole core is synthesized through cyclization reactions, often starting from aniline derivatives.
Coupling Reactions: The glucopyranosiduronic acid moiety is coupled with the carbazole derivative using suitable coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions could be used to modify the functional groups attached to the glucopyranosiduronic acid.
Substitution: Nucleophilic or electrophilic substitution reactions may be employed to introduce or modify substituents on the carbazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic electronic materials.
Biology
Biochemical Probes: Used to study carbohydrate-protein interactions.
Drug Development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases.
Industry
Biotechnology: Applications in the development of biosensors and diagnostic tools.
Wirkmechanismus
The mechanism of action of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
b-D-Glucopyranosiduronic acid derivatives: Compounds with similar glucopyranosiduronic acid moieties.
Carbazole derivatives: Compounds featuring the carbazole core structure.
Uniqueness
The uniqueness of b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,®-(9ci) lies in its combined structural features, which may confer unique chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C24H30N2O8 |
|---|---|
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-6-[1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O8/c1-12(2)25-10-13(33-24-21(29)19(27)20(28)22(34-24)23(30)31)11-32-17-9-5-8-16-18(17)14-6-3-4-7-15(14)26-16/h3-9,12-13,19-22,24-29H,10-11H2,1-2H3,(H,30,31)/t13?,19-,20-,21+,22-,24?/m0/s1 |
InChI-Schlüssel |
YVGANMXWFYPODN-UGLMLMAMSA-N |
Isomerische SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]decane-7-carbonitrile](/img/structure/B13808222.png)

![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)





